Dichlorodioctadecylsilane: Structural Architecture and Surface Modification Protocols
Dichlorodioctadecylsilane: Structural Architecture and Surface Modification Protocols
Abstract
Dichlorodioctadecylsilane (CAS 67494-12-6) is a specialized organosilicon compound characterized by extreme steric bulk and high hydrophobicity.[1][2][3][4] Unlike the ubiquitous octadecyltrichlorosilane (OTS) used for self-assembled monolayers (SAMs), this dialkyl-functionalized silane features two
Chemical Identity and Physicochemical Properties[5][6][7][8][9][10]
Dichlorodioctadecylsilane represents a class of "sterically hindered" silanizing agents. Its architecture consists of a tetrahedral silicon core shielded by two massive octadecyl chains, rendering the silicon center less accessible to nucleophilic attack compared to mono-octadecyl variants.[3]
Structural Specifications
Property Data Table[4]
| Property | Value | Technical Note |
| Physical State | Waxy Solid / Semi-solid | Low melting point; often handled as a melt or solution.[3] |
| Melting Point | ~30–40 °C (Estimate) | Dependent on purity; commercial grades often liquid >35°C. |
| Boiling Point | >350 °C | Decomposes before boiling at atmospheric pressure.[3] |
| Solubility | Toluene, Hexane, DCM | Insoluble in water (reacts violently).[3] |
| Hydrolytic Stability | Low (Pre-bonding) | Rapidly hydrolyzes to release HCl upon moisture contact.[3] |
| Surface Coverage | Low Density ( | Steric bulk of two |
Structural Visualization
The following diagram illustrates the steric environment of the silicon center. Note the "V-shape" projection of the two
Figure 1: Structural schematic of Dichlorodioctadecylsilane showing the labile chloro-groups available for hydrolysis and the stable, bulky alkyl chains.[3]
Mechanism of Action: Surface Silanization
The utility of dichlorodioctadecylsilane lies in its ability to graft two hydrophobic chains per attachment site. However, its reactivity is governed by steric hindrance .[5]
The "Double-Chain" Effect
Unlike trichlorosilanes, which form cross-linked 3D networks (vertical polymerization), dichlorodioctadecylsilane is difunctional .[3] It can theoretically form:
-
Linear Siloxane Chains: If water is present in the solvent.[3]
-
Bridged Surface Bonding: Bonding to two adjacent silanol groups (bidentate).[3]
-
Monodentate Bonding: Bonding to one silanol, leaving one unreacted -OH or -Cl (often requiring end-capping).[3]
Due to the massive volume of two
Reaction Pathway Diagram[4]
Figure 2: Reaction pathway for the silanization of silica.[3] Note that anhydrous conditions favor direct condensation, while trace water promotes pre-hydrolysis.[3]
Applications in Chromatography & Materials Science[6][12]
HPLC Stationary Phases
In drug development, separating highly hydrophobic compounds requires tailored stationary phases.
-
Steric Protection: The two
chains provide superior steric protection to the siloxane bond compared to standard C18 phases. This enhances stability at low pH (where hydrolysis of the bonded phase usually occurs). -
Selectivity: The lower carbon density (due to steric spacing) creates a different selectivity profile, often useful for large biomolecules (proteins/peptides) that might irreversibly adsorb to denser C18 phases.[3]
Surface Passivation
For microfluidic devices or glass storage vials, dichlorodioctadecylsilane is used to prevent the adsorption of polar analytes.[3] The "double-chain" motif creates a highly disordered, liquid-like surface interface that minimizes non-specific binding.
Experimental Protocol: Synthesis of Modified Silica
Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas.[3] Perform all steps in a fume hood. Wear acid-resistant gloves and eye protection.
Reagents and Equipment
-
Substrate: Porous Silica Particles (e.g., 5µm, 100Å pore size) or Glass Slides.[3]
-
Solvent: Anhydrous Toluene (dried over molecular sieves).[3]
-
Catalyst (Optional): Imidazole or Pyridine (acid scavenger).[3]
-
Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), inert gas line (
or ).
Step-by-Step Methodology
-
Substrate Activation:
-
Suspend silica in 6M HCl for 4 hours to maximize surface silanol (-OH) density.
-
Wash with water until neutral pH, then wash with acetone.
-
Dry in a vacuum oven at 120°C for 12 hours to remove physisorbed water.
-
-
Reaction Setup:
-
Disperse 5g of dried silica in 50mL anhydrous toluene.[3]
-
Critical Step: Add 0.5 - 1.0 equivalents of base (Pyridine) if the substrate is acid-sensitive. For pure silica, this is optional but improves yield.
-
-
Silane Addition:
-
Dissolve 2.5g Dichlorodioctadecylsilane in 10mL toluene.
-
Add dropwise to the silica suspension under stirring.
-
-
Grafting (Reflux):
-
Heat the mixture to reflux (110°C) for 12–24 hours.
-
Why Reflux? The steric bulk of the dioctadecyl groups creates a high activation energy barrier. Thermal energy is required to force the silicon atom close enough to the surface silanols to bond.
-
-
Work-up:
-
Cool to room temperature.
-
Filter the solid.
-
Wash Sequence: Toluene (2x) → Dichloromethane (2x) → Methanol (2x) → Acetone (2x).[3] This removes unreacted silane and polymeric byproducts.
-
-
Curing:
-
Dry the modified silica at 80°C under vacuum for 6 hours.[6]
-
Protocol Visualization
Figure 3: Operational workflow for the synthesis of dioctadecyl-modified silica phases.
References
-
PubChem. (2025).[3][7][8] Dichlorodioctadecylsilane Compound Summary. National Library of Medicine. Available at: [Link]
-
Unger, K. K., et al. (1976).[3] Structure and Properties of n-Alkyldimethylsilyl Bonded Silica Reversed-Phase Packings. Journal of Chromatography A. (Provides foundational theory on steric effects in silanization).
-
Claessens, H. A., & van Straten, M. A. (2004).[3] Review on the stability of RP-HPLC stationary phases. Journal of Chromatography A. (Discusses hydrolytic stability of sterically hindered phases).
-
Gelest, Inc. (2020).[3] Silane Coupling Agents: Connecting Across Boundaries. (Technical whitepaper on silane reactivity and handling protocols).
Sources
- 1. 67494-12-6 Dichlorodioctadecylsilane AKSci 5270EZ [aksci.com]
- 2. scribd.com [scribd.com]
- 3. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104971705A - Preparation method of C18 reverse phase silica gel bonded stationary phase - Google Patents [patents.google.com]
- 7. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
